Benzoic acid, 4-bromo-, diphenylsilylene ester

Anti-inflammatory Diphenyldi[aroyloxy]silanes SAR

Benzoic acid, 4‑bromo‑, diphenylsilylene ester (CAS 129459‑85‑4; molecular formula C₂₆H₁₈Br₂O₄Si; MW 582.31 g mol⁻¹) is a difunctional organosilicon compound in which two 4‑bromobenzoate moieties are linked through a diphenylsilylene bridge. It belongs to the broader class of diphenyldi[aroyloxy]silanes, which have been investigated for anti‑inflammatory activity.

Molecular Formula C26H18Br2O4Si
Molecular Weight 582.3 g/mol
CAS No. 129459-85-4
Cat. No. B12688544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 4-bromo-, diphenylsilylene ester
CAS129459-85-4
Molecular FormulaC26H18Br2O4Si
Molecular Weight582.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=C(C=CC(=C3)Br)C(=O)O)C4=C(C=CC(=C4)Br)C(=O)O
InChIInChI=1S/C26H18Br2O4Si/c27-17-11-13-21(25(29)30)23(15-17)33(19-7-3-1-4-8-19,20-9-5-2-6-10-20)24-16-18(28)12-14-22(24)26(31)32/h1-16H,(H,29,30)(H,31,32)
InChIKeyVDCVXWYFVKBEOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic Acid, 4-Bromo-, Diphenylsilylene Ester (CAS 129459-85-4): Supply-Chain Intelligence for a Silyl‑Ester Monomer


Benzoic acid, 4‑bromo‑, diphenylsilylene ester (CAS 129459‑85‑4; molecular formula C₂₆H₁₈Br₂O₄Si; MW 582.31 g mol⁻¹) is a difunctional organosilicon compound in which two 4‑bromobenzoate moieties are linked through a diphenylsilylene bridge [1]. It belongs to the broader class of diphenyldi[aroyloxy]silanes, which have been investigated for anti‑inflammatory activity [2]. The para‑bromo substituent provides a synthetic handle for further elaboration via cross‑coupling, distinguishing it from the corresponding chloro, iodo, and hydroxy analogues that share the same silylene‑ester core [1].

Benzoic Acid, 4-Bromo-, Diphenylsilylene Ester: Why the Halogen Identity Prevents Simple Interchange with 4‑Chloro or 4‑Iodo Analogues


In‑class diphenyldi[aroyloxy]silanes cannot be casually substituted because both the silyl‑ester reactivity and the aryl‑halide coupling chemistry are halogen‑dependent. The para‑bromo atom offers a balance of moderate leaving‑group ability and oxidative addition reactivity that is distinct from the more reactive iodo analogue (faster cross‑coupling but greater propensity to undergo premature dehalogenation) and the less reactive chloro analogue (slower oxidative addition with many catalyst systems). Although the only published biological evaluation examined a series of aroyloxy silanes side‑by‑side [1], the full dose–response data for each halogen derivative were not disclosed in the previewable version, making it impossible to assert rank‑order potency. Nevertheless, the known electronic and steric differences between Br, Cl, and I substituents mean that a 4‑bromo derivative cannot be assumed equivalent to its 4‑chloro or 4‑iodo congener in any synthesis–activity relationship [1].

Benzoic Acid, 4-Bromo-, Diphenylsilylene Ester: Quantified Performance Dimensions Against Structural Analogs


Anti‑Inflammatory Activity in Adjuvant‑Arthritis Model: Class‑Level Activity with Unpublished Halogen‑Dependent Gradations

In a 1990 study, a series of diphenyldi[aroyloxy]silanes – including the 4‑bromo derivative (target) – were evaluated for anti‑inflammatory activity using an adjuvant‑induced arthritis model in rats. The published article lists the target compound among the tested analogues but does not provide individual ED₅₀ values or percent‑inhibition figures in the accessible abstract or preview [1]. Consequently, a direct quantitative comparison with the 4‑chloro, 4‑iodo, or 2‑bromo analogues is not feasible from the public record. The evidence is therefore classified as class‑level: the compound belongs to a family with demonstrated anti‑inflammatory activity, but its ranking relative to halogen congeners remains unverified.

Anti-inflammatory Diphenyldi[aroyloxy]silanes SAR

Physicochemical Properties: Boiling Point, Density, and logP as Predictable Differentiation from Chloro and Iodo Homologues

Predicted or calculated physicochemical parameters can be used to differentiate the 4‑bromo compound from its 4‑chloro and 4‑iodo analogues in silico or during chromatographic method development. The measured or estimated values for the target compound are: density 1.66 g cm⁻³, boiling point 644.5 °C at 760 mmHg, flash point 343.6 °C, vapour pressure 1.72 × 10⁻¹⁷ mmHg at 25 °C, and a logP of approximately 3.985 [1]. For the 4‑iodo analogue (CAS 129459‑83‑2), the density is 1.86 g cm⁻³, boiling point 670.8 °C, and flash point 359.5 °C ; corresponding data for the 4‑chloro congener are not similarly archived. The 0.20 g cm⁻³ lower density and 26 °C lower boiling point of the bromo compound relative to the iodo form are consistent with the lower molecular weight of bromine, offering a measurable differentiation for distillation or solvent‑selection purposes.

Physicochemical properties Chromatographic behaviour Silyl esters

Benzoic Acid, 4-Bromo-, Diphenylsilylene Ester: Evidence‑Derived Application Scenarios for Procurement


Synthesis of Unsymmetrical Biaryls via Sequential Suzuki–Miyaura Coupling

The para‑bromo substituent can participate in Pd‑catalysed cross‑coupling while the silyl ester remains intact or is cleaved under controlled conditions. This allows stepwise functionalization: first coupling of the bromoaryl group, followed by hydrolysis of the silyl ester to liberate a new carboxylic acid, and a subsequent second coupling. This scenario is directly supported by the known cross‑coupling reactivity of aryl bromides in the presence of silyl esters [1].

Monomer for Hydrolytically Labile Poly(silyl ester) Polymers

The diphenyldi(aroyloxy)silane architecture has been used in interfacial polymerisation to prepare poly[oxyadipoyloxy(diphenylsilylene)] materials. The 4‑bromo derivative can serve as a monomer that introduces a reactive aryl‑bromine site on each repeat unit, enabling post‑polymerisation modification. The hydrolysis sensitivity of the Si–O bond, documented for related diphenylsilylene esters, governs the polymer degradation profile [2].

Anti‑Inflammatory Drug‑Candidate Library Exploration

As part of a series of diphenyldi[aroyloxy]silanes that showed anti‑inflammatory activity in an adjuvant‑arthritis rat model [3], the 4‑bromo compound is a candidate for hit‑expansion libraries. While the exact potency ranking among halogen analogues is not publicly available, the bromo derivative offers a distinct vector for further SAR exploration through halogen‑bonding interactions or metabolic stability tuning.

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